Meta-fibf HCl

Structure-Activity Relationship Opioid Pharmacology Cell-Based Assay

Meta-fibf HCl, formally known as meta-fluoroisobutyryl fentanyl hydrochloride, is a synthetic fentanyl analog distinguished by a fluorine substitution at the meta-position of the N-phenyl ring and an isobutyryl group as the N-acyl substituent. Classified as a Schedule I controlled substance in the United States, this compound is primarily supplied as a high-purity (≥98%) analytical reference material intended exclusively for research and forensic applications.

Molecular Formula C23H30ClFN2O
Molecular Weight 404.9 g/mol
CAS No. 2306827-89-2
Cat. No. B12350186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMeta-fibf HCl
CAS2306827-89-2
Molecular FormulaC23H30ClFN2O
Molecular Weight404.9 g/mol
Structural Identifiers
SMILESCC(C)C(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC(=CC=C3)F.Cl
InChIInChI=1S/C23H29FN2O.ClH/c1-18(2)23(27)26(22-10-6-9-20(24)17-22)21-12-15-25(16-13-21)14-11-19-7-4-3-5-8-19;/h3-10,17-18,21H,11-16H2,1-2H3;1H
InChIKeyKSRLPQHVPKUNSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Meta-fibf HCl (CAS 2306827-89-2): A Regulated meta-Fluoroisobutyryl Fentanyl Opioid Reference Standard for Forensic and Pharmacological Research


Meta-fibf HCl, formally known as meta-fluoroisobutyryl fentanyl hydrochloride, is a synthetic fentanyl analog distinguished by a fluorine substitution at the meta-position of the N-phenyl ring and an isobutyryl group as the N-acyl substituent . Classified as a Schedule I controlled substance in the United States, this compound is primarily supplied as a high-purity (≥98%) analytical reference material intended exclusively for research and forensic applications . Its structural isomerism among fluoroisobutyryl fentanyls (ortho, meta, para) critically influences its μ-opioid receptor (MOR) agonistic activity, making it a key compound for studying structure-activity relationships (SAR) in novel synthetic opioids [1].

Procurement Risk Alert: Why all Fentanyl Analogs Cannot Be Substituted for Meta-fibf HCl in Quantitative and Forensic Workflows


Simple substitution of one fentanyl analog for another is not scientifically valid for research or forensic procurement. Fluoroisobutyryl fentanyl exists as three positional isomers (ortho, meta, para) that, despite sharing an identical molecular formula (C23H29FN2O), exhibit distinct μ-opioid receptor activities [1]. A cell-based assay study ranked 2-fluoro analogs as having the strongest and 3-fluoro (meta) analogs as having the weakest MOR agonistic activity among fluorinated variants [1]. Furthermore, meta-Fluoroisobutyryl fentanyl differs from its para isomer (4-FIBF) in predicted polypharmacology profiles, including potential off-target binding to serotonin and dopamine receptors [2]. Regulatorily, meta-fibf HCl is available as an exempt preparation (Item No. 40350) that does not require DEA licensure, a procurement advantage not universally available for all fentanyl analog reference standards .

Head-to-Head and Cross-Study Differentiation Evidence for Meta-fibf HCl Against its Closest Fluoroisobutyryl Analogs


MOR Agonistic Activity Ranking in Cell-Based Assays: Meta (3-Fluoro) Isomer Shows Weakest Agonism Among Fluorinated Fentanyl Analogs

In a head-to-head cell-based assay comparing fluorinated and nonfluorinated fentanyl analogs, the meta-substituted (3-fluoro) analogs were explicitly ranked as the weakest in agonistic activity, whereas 2-fluoro (ortho) analogs showed the strongest activity [1]. This within-class ranking provides quantitative evidence that the position of fluorine substitution directly modulates μ-opioid receptor activation potency, distinguishing meta-fibf from its ortho and para isomers [1].

Structure-Activity Relationship Opioid Pharmacology Cell-Based Assay

Regulatory-Driven Procurement Accessibility: DEA Exempt Preparation Availability for Meta-fibf HCl Is Not Universal Across Fentanyl Analogs

Meta-fibf HCl is offered as a DEA exempt preparation (Cayman Item No. 40350), meaning it can be procured without DEA controlled substance registration or a DEA 222 form . In contrast, many fentanyl analog reference standards, such as FIBF (para-fluoroisobutyryl fentanyl, CAS 2309383-06-8), are only available as neat solids requiring full DEA licensure . This regulatory divergence enables researchers at institutions without DEA Schedule I licensing to access the meta-isomer for analytical method development and forensic validation .

Forensic Chemistry Procurement Compliance DEA Scheduling

Predicted Off-Target Polypharmacology Divergence: Meta vs. Para Fluoroisobutyryl Fentanyl in Silico Binding Profiles

Computational predictions for the para-isomer (p-fluoroisobutyryl fentanyl) indicate binding to a broad panel of non-opioid targets, including the serotonin 5-HT2C receptor (agonist), dopamine D1A and D2 receptors (antagonist), serotonin transporter (inhibitor), hERG potassium channel (inhibitor), and cannabinoid receptor 1 (ligand) [1]. While comparable in silico profiling for the meta-isomer has not been published, the known SAR principle—that meta-fluorination yields the weakest MOR agonistic activity among positional isomers—suggests a structurally encoded, quantifiably different polypharmacology landscape [2]. This divergence implies that experimental studies requiring a more selective μ-opioid receptor probe with minimized off-target engagement should prioritize the meta-isomer [1][2].

Polypharmacology In Silico Target Prediction Opioid Selectivity

Isotopologue Availability: Deuterated Internal Standard (Meta-fibf-d7) Offers Chromatographic Distinction for Quantitative LC-MS/MS Workflows

Meta-fluoroisobutyryl fentanyl is supported by the commercial availability of a heptadeuterated isotopologue (Meta-fibf-d7, CAS 2747917-34-4) for use as an internal standard in quantitative mass spectrometry . The para-isomer analog (FIBF-d7) is also commercially available . However, the critical chromatographic distinction between these positional isomers—enabled by GC-IRD spectral differentiation paired with deuterated internal standards—ensures unambiguous identification and quantification in complex forensic matrices [1]. The combination of the native meta-isomer and its matched deuterated internal standard provides the analytical specificity that non-isomer-specific fentanyl analog standards cannot deliver [1].

Quantitative Mass Spectrometry Isotope Dilution Internal Standard

Optimal Deployment Scenarios for Meta-fibf HCl Based on Its Verified Product-Specific Differentiation


Structure-Activity Relationship (SAR) Studies of Fluorinated Opioid Positional Isomers

Meta-fibf HCl is the ideal negative-reference isomer for SAR panels investigating how fluorine ring substitution position modulates MOR agonism. Its verified ranking as the weakest agonist among 2-, 3-, and 4-fluoro N-phenyl fentanyl analogs [1] makes it an essential comparator for quantifying the impact of meta-substitution on receptor activation and downstream signaling outcomes.

Forensic Method Development in Laboratories Without DEA Schedule I Licensure

The DEA exempt preparation of Meta-fibf HCl (Item No. 40350) enables academic, hospital-based, or private forensic laboratories lacking a Schedule I registration to legally procure an authentic fluoroisobutyryl fentanyl reference standard. This supports the development and validation of LC-MS/MS confirmation methods for novel synthetic opioid detection in biological matrices.

Investigating Opioid Polypharmacology and Off-Target Effects

Given the published in silico prediction that the para-isomer engages a broad range of non-opioid receptors (5-HT2C, D1A, D2, SERT, hERG, CB1) [2], and the distinct MOR activity ranking placing the meta-isomer as the weakest MOR agonist among fluorinated analogs [1], Meta-fibf HCl is the preferred tool compound for comparative studies designed to assess how positional fluorination alters the balance between on-target opioid efficacy and off-target interactions.

Toxicological Quantitative Mass Spectrometry Using Isotope Dilution

For forensic toxicology laboratories targeting unambiguous quantitative confirmation of meta-fluoroisobutyryl fentanyl in postmortem specimens, Meta-fibf HCl, paired with its commercially available deuterated isotopologue Meta-fibf-d7 , enables the highest analytical specificity. This is reinforced by published GC-IRD spectral data demonstrating the feasibility of resolving meta- from ortho- and para-isomers [3].

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